molecular formula C19H17Cl2FN6O B2532678 N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898648-50-5

N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2532678
CAS No.: 898648-50-5
M. Wt: 435.28
InChI Key: JLUGMKDPLURGLA-UHFFFAOYSA-N
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Description

N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of dichlorophenyl, fluorophenyl, and morpholinyl groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the dichlorophenyl, fluorophenyl, and morpholinyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and morpholine. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
  • N2-(3,5-dichlorophenyl)-N4-(3-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
  • N2-(3,5-dichlorophenyl)-N4-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to the specific combination of dichlorophenyl, fluorophenyl, and morpholinyl groups attached to the triazine core

Properties

IUPAC Name

2-N-(3,5-dichlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN6O/c20-12-8-13(21)10-16(9-12)24-18-25-17(23-15-3-1-2-14(22)11-15)26-19(27-18)28-4-6-29-7-5-28/h1-3,8-11H,4-7H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUGMKDPLURGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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